molecular formula C18H15N3OS2 B2776702 2-(4-methylphenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide CAS No. 923491-92-3

2-(4-methylphenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide

Cat. No.: B2776702
CAS No.: 923491-92-3
M. Wt: 353.46
InChI Key: BYXJUBZVMJLCEQ-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide is a synthetic organic compound supplied for research use only. This molecule is built on a complex heterocyclic scaffold incorporating a benzothiazole core fused with a thiazole ring, a structure known in medicinal chemistry for its diverse biological potential. Related acetamide derivatives featuring the benzothiazole moiety have been documented in scientific literature for their distinct biological activities, serving as key scaffolds in the development of therapeutic agents . The primary research applications for this compound are anticipated to be in the field of anticancer and pharmacological probe development. Structurally similar compounds have demonstrated significant research value as inhibitors of tyrosine kinases, such as VEGFR-2 and FGFR-4, which are critical targets in oncology and angiogenesis research . The molecular architecture suggests a potential mechanism of action involving interaction with enzyme active sites, potentially hindering autophosphorylation and subsequent disruption of downstream signaling pathways that drive cell proliferation . Researchers may utilize this compound as a building block in synthetic chemistry or as a candidate for in vitro biological screening against various disease models. Handling Note: This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic applications, nor for personal use.

Properties

IUPAC Name

2-(4-methylphenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS2/c1-10-3-5-12(6-4-10)9-15(22)21-18-20-14-8-7-13-16(17(14)24-18)23-11(2)19-13/h3-8H,9H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXJUBZVMJLCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-2-(p-tolyl)acetamide typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the benzo[1,2-d4,3-d’]bis(thiazole) core: This step might involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methyl group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the p-tolylacetamide group: This step could involve the reaction of the benzo[1,2-d:4,3-d’]bis(thiazole) derivative with p-tolylacetic acid or its derivatives under amide formation conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-2-(p-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.

    Industry: Use in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-2-(p-tolyl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents on Benzothiazole/Thiazole Acetamide Side Chain Melting Point (°C) Biological Activity (Reported) Reference
Target Compound: 2-(4-Methylphenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide 7-methyl-thiazolo[4,5-g]benzothiazole 4-methylphenyl Not reported Hypothesized anticancer/antimicrobial N/A
4a: 2-(5-(4-Fluorobenzylidene)-...-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide 6-nitrobenzo[d]thiazole 4-fluorobenzylidene-thiazolidinone 199–201 VEGFR-2 inhibition (anticancer)
4d: 2-(5-(4-Methylbenzylidene)-...-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide 6-nitrobenzo[d]thiazole 4-methylbenzylidene-thiazolidinone 201–203 VEGFR-2 inhibition (anticancer)
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide 4-chlorobenzothiazole 3-methylphenyl 397–398 (decomposes) Antibacterial, anticancer
N-(3,4-Dichlorobenzyl)-2-(2-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide 4-(2-morpholinoethoxy)phenyl-thiazole 3,4-dichlorobenzyl 129–131.5 Not explicitly reported

Key Structural Differences

Core Heterocycle : The target compound’s fused thiazolo[4,5-g]benzothiazole system is distinct from simpler benzothiazole (e.g., 4a–4d ) or thiazole (e.g., 8d ) cores in analogues. This fused system may enhance π-π stacking interactions in biological targets .

The 4-methylphenyl acetamide side chain differs from benzylidene-thiazolidinone (4a–4d ) or morpholinoethoxy-phenyl (8d ) groups, which may alter solubility and target selectivity.

Biological Activity

The compound 2-(4-methylphenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide is a member of the thiazole and benzothiazole family, compounds known for their diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2OS2. The compound features a thiazole ring fused with a benzothiazole moiety, which is significant for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole and benzothiazole derivatives. For instance, derivatives containing thiazole rings have been shown to exhibit significant cytotoxicity against various cancer cell lines.

Case Studies

  • Cytotoxicity Assays :
    • A study evaluated a series of thiazolopyridazine derivatives for their anticancer activity against human cancer cell lines (HCT-116, MCF-7, and A549). The results indicated that certain derivatives had IC50 values ranging from 6.90 μM to 51.46 μM, demonstrating potent cytotoxic effects compared to doxorubicin (IC50 = 11.26–23.47 μM) .
    • Another study synthesized novel thiazole-benzothiazole derivatives and assessed their anticancer activity against A549 and C6 tumor cell lines using MTT assays and caspase-3 activation assays. Compounds with specific substituents showed significant anticancer activity by inducing apoptosis in tumor cells .
  • Mechanisms of Action :
    • The mechanism behind the anticancer activity often involves the induction of apoptosis through pathways such as caspase activation. This was observed in compounds that directed tumor cells towards apoptotic pathways, which is critical for their anticancer efficacy .

Structure-Activity Relationship (SAR)

The biological activity of thiazole and benzothiazole derivatives is influenced by their structural characteristics:

  • Substituents : Electron-withdrawing groups on the aromatic rings generally enhance cytotoxicity. For example, compounds with nitro or chloro substituents exhibited higher potency compared to those with electron-donating groups .
  • Ring Structure : The presence of fused ring systems enhances stability and bioactivity, contributing to improved interaction with biological targets.

Comparative Biological Activity Table

Compound NameIC50 (μM)Cancer Cell LineMechanism
Doxorubicin11.26HCT-116Apoptosis
Compound 7s6.90HCT-116Apoptosis
Compound 7c10.39MCF-7Apoptosis
Compound 6fNot reportedA549Not specified

Q & A

Q. Table 1: Representative Reaction Conditions

StepSolventTemp (°C)CatalystYield (%)
Ring formationDMF8045–55
Acetamide couplingDCMRTTriethylamine60–70

Advanced: How can statistical experimental design improve synthesis efficiency?

Answer:
Design of Experiments (DoE) methodologies reduce trial-and-error approaches by:

  • Factor screening : Identifying critical variables (e.g., solvent polarity, molar ratios) .
  • Response surface modeling : Optimizing parameters like temperature and reaction time for maximum yield .
  • Example : Central Composite Design (CCD) can model nonlinear relationships between variables, reducing required experiments by 30–50% while maintaining precision .

Basic: What analytical techniques confirm the compound’s structural integrity?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Methyl protons at δ 2.3–2.5 ppm; aromatic protons in thiazole/benzothiazole rings at δ 7.1–8.2 ppm .
    • ¹³C NMR : Carbonyl (C=O) signal at ~168 ppm; thiazole carbons at 120–150 ppm .
  • Mass spectrometry (MS) : Molecular ion peak at m/z matching the molecular weight (e.g., 436.54 for C₂₃H₂₀N₂O₃S₂) .
  • HPLC : Purity >95% with retention time consistency .

Advanced: How do substituent variations (e.g., methyl vs. fluorine) impact biological activity?

Answer:

  • Methyl groups : Enhance lipophilicity, improving membrane permeability (logP ~3.5) but may reduce solubility .
  • Electron-withdrawing groups (e.g., F) : Increase binding affinity to targets like kinase enzymes (e.g., IC₅₀ reduction from 10 µM to 2 µM) .
    Table 2: Substituent Effects on Bioactivity
SubstituentTarget Affinity (IC₅₀, µM)Solubility (mg/mL)
4-Methyl8.2 ± 0.30.12
4-Fluoro1.9 ± 0.20.08

Advanced: How to resolve contradictions in reported biological activity data?

Answer: Contradictions arise from:

  • Assay variability : Use standardized protocols (e.g., MTT assay for cytotoxicity) .
  • Target specificity : Perform selectivity profiling against related enzymes (e.g., kinase panels) .
  • Structural analogs : Compare activity trends across derivatives to identify SAR outliers .

Basic: What solvents and conditions optimize reaction efficiency?

Answer:

  • Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity in ring-forming steps .
  • Low temperatures (0–25°C) : Minimize side reactions during sensitive coupling steps .
  • Catalysts : Triethylamine or DMAP for acid scavenging in acetamide formation .

Advanced: What computational methods aid in mechanistic studies?

Answer:

  • Density Functional Theory (DFT) : Models reaction pathways (e.g., transition states in cyclization) .
  • Molecular docking : Predicts binding modes to biological targets (e.g., benzothiazole interactions with ATP-binding pockets) .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories .

Basic: How is purity assessed post-synthesis?

Answer:

  • TLC : Rf value consistency using silica gel plates (e.g., ethyl acetate/hexane 3:7) .
  • HPLC : Symmetric peaks with >95% area under the curve .
  • Elemental analysis : Match calculated vs. experimental C/H/N ratios (e.g., C: 60.07% vs. 60.87%) .

Advanced: What strategies mitigate multi-step synthesis challenges?

Answer:

  • Intermediate stabilization : Protect reactive groups (e.g., Boc for amines) .
  • Flow chemistry : Enhances scalability and reduces reaction times (e.g., 80% yield in 2 hrs vs. 6 hrs batch) .
  • In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy .

Advanced: How to validate structure-activity relationships (SAR) for this compound?

Answer:

  • Analog synthesis : Prepare derivatives with systematic substituent variations (e.g., methyl, fluoro, methoxy) .
  • Biological testing : Compare IC₅₀ values across analogs in dose-response assays .
  • 3D-QSAR modeling : Correlate steric/electronic features with activity using CoMFA or CoMSIA .

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